molecular formula C16H17ClN2O4 B2686855 N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428365-72-3

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2686855
CAS No.: 1428365-72-3
M. Wt: 336.77
InChI Key: AEYXIOKCCLAUMF-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide, also known as CMPO, is a chemical compound that has been extensively studied in the field of nuclear chemistry. CMPO has shown promising results in the separation and purification of actinide and lanthanide elements from nuclear waste solutions.

Scientific Research Applications

Structural Analysis and Supramolecular Structures

Research on similar N,N'-bis(substituted)oxamide compounds, such as the study by Chang Wang et al. (2016), reveals insights into the molecular structure, highlighting the angular subtends between different molecular planes and their implications for supramolecular structures through classical hydrogen bonding mechanisms (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).

Synthesis and Chemical Reactions

The development of novel synthesis methods for oxalamide derivatives and related structures is a critical area of research. For instance, V. Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method that is both operationally simple and high yielding, which can be applied to the synthesis of a variety of anthranilic acid derivatives and oxalamides (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, & S. Latypov, 2016).

Catalytic Activities

Research on N,N'-Bisoxalamides, such as by Subhajit Bhunia et al. (2017), investigates their enhancement of catalytic activities in Cu-catalyzed coupling reactions. This study highlights the potential of using inexpensive and readily available bidentate ligands for promoting efficient N-arylation of anilines and secondary amines, offering valuable insights into the development of novel catalytic systems (Subhajit Bhunia, S. V. Kumar, & D. Ma, 2017).

Pharmacological Evaluations

The pharmacological potential of oxalamide derivatives has also been explored. For example, J. Kumar et al. (2017) synthesized a series of novel compounds with oxalamide structures for the evaluation of their antidepressant and antianxiety activities, showing that certain derivatives have significant pharmacological effects (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, & S. Sahu, 2017).

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYXIOKCCLAUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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